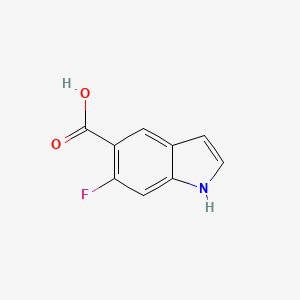

7-Bromo-1-oxoisochromane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacology: Potential Therapeutic Applications

7-Bromo-1-oxoisochromane-3-carboxylic acid: may play a role in the development of new therapeutic agents. Its structural similarity to compounds with known biological activities suggests potential utility in drug design and discovery. For instance, indole derivatives, which share a common structural motif with this compound, are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could serve as a key intermediate in synthesizing such biologically active molecules.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 7-Bromo-1-oxoisochromane-3-carboxylic acid can be a valuable building block for constructing complex molecular architectures. Its bromo and carboxylic acid functional groups make it a versatile precursor for various chemical transformations, enabling the synthesis of intricate compounds, including natural products and pharmaceuticals .

Medicinal Chemistry: Drug Design and Optimization

The compound’s role in medicinal chemistry is significant, particularly in the design and optimization of drug candidates. Its molecular framework is conducive to binding with biological targets, which can be leveraged to enhance the efficacy and selectivity of new drugs. The compound’s reactivity allows for the introduction of additional functional groups that can improve drug properties .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 7-Bromo-1-oxoisochromane-3-carboxylic acid could be utilized in enzyme inhibition studies. By acting as an inhibitor or a substrate analogue, it can help elucidate enzyme mechanisms or serve as a tool in the discovery of new enzyme inhibitors, which are often used as drugs .

Industrial Applications: Chemical Intermediates

This compound may find applications in the chemical industry as an intermediate for the synthesis of dyes, pigments, and other performance chemicals. Its reactive sites are amenable to various chemical reactions, making it a candidate for industrial-scale syntheses.

Environmental Studies: Degradation and Toxicity Analysis

7-Bromo-1-oxoisochromane-3-carboxylic acid: could be studied for its environmental impact, particularly its degradation behavior and potential toxicity. Understanding its environmental fate is crucial for assessing the risks associated with its use and disposal .

Propiedades

IUPAC Name |

7-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGQGTHAFDDSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-oxoisochromane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2965358.png)

![2-[(2,5-Dichlorophenyl)amino]acetohydrazide](/img/structure/B2965359.png)

![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2965363.png)

![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)